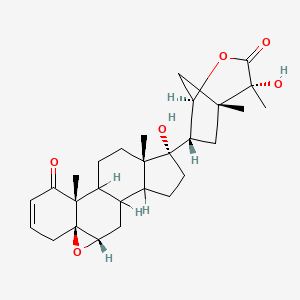

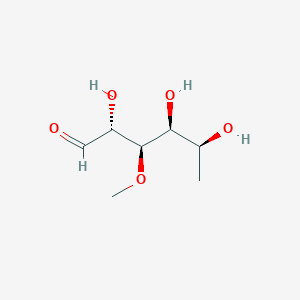

Acnistin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acnistin A is a type of withanolide, a group of natural steroidal lactones . It is isolated from the leaves of Acnistus arborescens, a plant species in the Solanaceae family . Acnistin A has been found to have significant activity against certain parasites such as Leishmania mexicana, Trypanosoma cruzi, and Plasmodium falciparum .

Applications De Recherche Scientifique

Leishmanicidal Activity

Acnistins, a group of compounds including Acnistin A, were studied for their action against Leishmania panamensis amastigotes, a parasite responsible for the disease leishmaniasis. These compounds showed significant leishmanicidal activity but also high toxicity. A 3D-QSAR analysis indicated a correlation between their bioactivity and specific steric and electrostatic characteristics around certain rings of their steroidal skeleton. The study suggests potential use in treating leishmaniasis but highlights the need for caution due to their toxicity (Cardona et al., 2006).

Impact on Cellular Processes and Receptors

While direct studies on Acnistin A's specific impacts on cellular processes or receptors are limited, it's important to consider research on closely related compounds or receptor systems. For instance, studies on nicotinic acetylcholine receptors, which are implicated in various neurological functions, provide insights into how similar compounds may interact with receptor systems in the body. These receptors are potential therapeutic targets for neurological and neuropsychiatric disorders, and understanding their interactions with compounds like Acnistin A could be valuable (Li et al., 2011).

Therapeutic Potential and Safety Profile

The exploration of compounds like Acnistin A in scientific research often involves evaluating their therapeutic potential against various diseases while assessing their safety profile. Studies on similar compounds and their mechanisms can shed light on the potential applications and limitations of Acnistin A in clinical settings. For instance, research on the modulation of nicotinic receptors has implications for treating dementia, immunological diseases, and cancer (Arias, 2010).

Propriétés

Numéro CAS |

77011-62-2 |

|---|---|

Nom du produit |

Acnistin A |

Formule moléculaire |

C28H38O6 |

Poids moléculaire |

470.6 g/mol |

Nom IUPAC |

(2R,7S,9S,15S,16S)-15-hydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O6/c1-23-13-18(19(14-23)33-22(30)26(23,4)31)27(32)11-8-16-15-12-21-28(34-21)9-5-6-20(29)25(28,3)17(15)7-10-24(16,27)2/h5-6,15-19,21,31-32H,7-14H2,1-4H3/t15?,16?,17?,18-,19+,21-,23+,24-,25-,26-,27-,28+/m0/s1 |

Clé InChI |

RNORCGKHUAMBKR-APLCASCJSA-N |

SMILES isomérique |

C[C@]12CCC3C(C1CC[C@@]2([C@H]4C[C@@]5(C[C@H]4OC(=O)[C@]5(C)O)C)O)C[C@H]6[C@]7([C@@]3(C(=O)C=CC7)C)O6 |

SMILES |

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6 |

SMILES canonique |

CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7)C)O6 |

Synonymes |

acnistin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

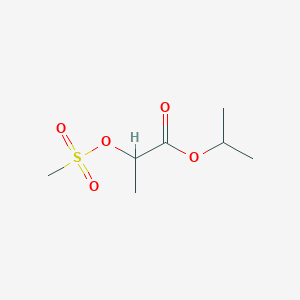

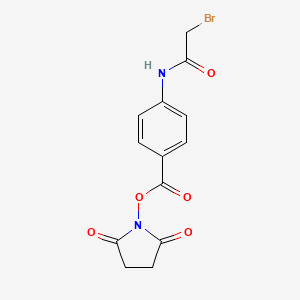

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

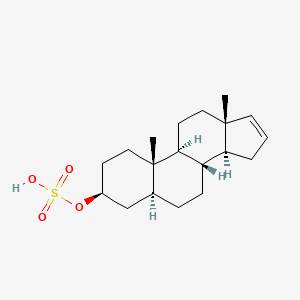

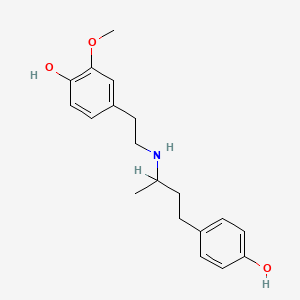

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)